Methyl 4-(piperidine-4-carbonyl)benzoate
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Overview
Description
Methyl 4-(piperidine-4-carbonyl)benzoate is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is characterized by the presence of a piperidine ring attached to a benzoate ester, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(piperidine-4-carbonyl)benzoate typically involves the esterification of 4-(piperidine-4-carbonyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(piperidine-4-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-(piperidine-4-carbonyl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is a precursor in the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-(piperidine-4-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(piperidine-4-carbonyl)benzoate hydrochloride: A similar compound with a hydrochloride salt form, often used in pharmaceutical research.
4-(Piperidine-4-carbonyl)benzoic acid: The acid precursor to the ester, used in similar synthetic applications.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both a piperidine ring and a benzoate group. This combination provides distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl 4-(piperidine-4-carbonyl)benzoate |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-4-2-10(3-5-12)13(16)11-6-8-15-9-7-11/h2-5,11,15H,6-9H2,1H3 |
InChI Key |
GIXMMLOQDKRPNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2CCNCC2 |
Origin of Product |
United States |
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